molecular formula C20H21NO4 B1669604 Crebanine CAS No. 25127-29-1

Crebanine

Cat. No. B1669604
CAS RN: 25127-29-1
M. Wt: 339.4 g/mol
InChI Key: UVDQDNQWGQFIAO-CQSZACIVSA-N
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Description

Crebanine is an isoquinoline alkaloid . It has a linear formula of C20H21NO4 . It is derived from Stephania and has various potential pharmacological effects such as anti-cancer .


Molecular Structure Analysis

Crebanine has a molecular weight of 339.39 . Its IUPAC name is 9,10-dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4’,5’:4,5]benzo[1,2,3-de]benzo[g]quinoline .


Chemical Reactions Analysis

Crebanine has been found to induce ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway . It down-regulates Bcl-2 and up-regulates Bax, cleaved-PARP, cleaved-caspase-3, and cleaved-caspase-9 .


Physical And Chemical Properties Analysis

Crebanine has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . It is a solid substance .

Scientific Research Applications

  • Antiarrhythmic Activities

    • Field : Medical Science, specifically Cardiology .
    • Application Summary : Crebanine, an aporphine alkaloid, has been found to exhibit antiarrhythmic activities .
    • Methods of Application : A series of derivatives were synthesized using crebanine as a lead compound. Chemical methods such as ring-opening reaction, bromination, methylation, acetylation, quaternization, and dehydrogenation were adopted .
    • Results : Some derivatives, including N-acetamidesecocrebanine and three bromo-substituted products of crebanine, displayed antiarrhythmic effects in a mouse model of ventricular fibrillation (VF) induced by CHCl3 . Notably, 7.5 mg/kg of one of the bromo-substituted products significantly reduced the incidence of VF and increased the number of rats that resumed sinus rhythm from arrhythmia, indicating its potential as a promising candidate in the treatment of arrhythmia .
  • Toxicity Reduction

    • Field : Pharmacology .
    • Application Summary : The introduction of a bromine atom into the structure of Crebanine (to form 2Br-Crebanine) has been found to significantly reduce its toxicity .
    • Methods of Application : The main difference between Crebanine and 2Br-Crebanine is in ring D of their structures. The introduction of a bromine atom resulted in a six-fold increase in the LD50 of 2Br-Crebanine compared to Crebanine .
    • Results : The expected effect of toxicity reduction was achieved with 2Br-Crebanine, making it a safer alternative for potential therapeutic applications .

Safety And Hazards

Crebanine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDQDNQWGQFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947989
Record name 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crebanine

CAS RN

25127-29-1
Record name Crebanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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